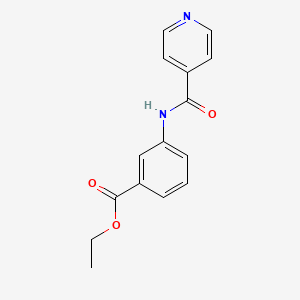

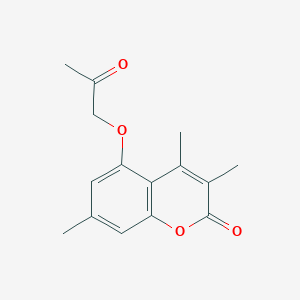

ethyl 3-(isonicotinoylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 3-(isonicotinoylamino)benzoate involves intricate chemical reactions and processes. While the specific synthesis of this compound is not detailed in the available literature, similar compounds have been synthesized using methods like single-crystal X-ray crystallography and reactions involving ethyl acrylate with arenediazonium bromides (Małecka, Grabowski, & Budzisz, 2004; Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004) (Małecka, Grabowski, & Budzisz, 2004) (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

Molecular Structure Analysis

The molecular structure of ethyl 3-(isonicotinoylamino)benzoate and related compounds has been analyzed using techniques like Density Functional Theory (DFT) and X-ray diffraction. These studies help in understanding the spatial arrangement of atoms and the intramolecular interactions within the molecule (Fereyduni, Vessally, Yaaghubi, & Sundaraganesan, 2011) (Fereyduni, Vessally, Yaaghubi, & Sundaraganesan, 2011).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(isonicotinoylamino)benzoate and its derivatives are complex and can include various transformations. The reactivity of the compound under different conditions is significant for understanding its chemical behavior and potential applications (Hirayama, 1967) (Hirayama, 1967).

Physical Properties Analysis

Physical properties such as crystal structure, melting point, and solubility are crucial for understanding the practical aspects of ethyl 3-(isonicotinoylamino)benzoate. These properties are often determined through experimental studies and provide insights into the stability and handling of the compound (Koca, Gümüş, Kani, & Çırak, 2014) (Koca, Gümüş, Kani, & Çırak, 2014).

Chemical Properties Analysis

The chemical properties of ethyl 3-(isonicotinoylamino)benzoate, such as reactivity, chemical stability, and interactions with other substances, are essential for its application in various fields. These properties can be investigated through spectroscopic methods and chemical analysis (Cucek, 1999) (Cucek, 1999).

Applications De Recherche Scientifique

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized through a Reformatsky reaction, aiming at potential applications as a proteinase inhibitor. This compound's synthesis and evaluation highlight its relevance in developing novel therapeutic agents targeting specific proteinase activities (Angelastro, Bey, Mehdi, & Peet, 1992).

Novel Thrombin-Receptor Antagonist

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist. A series of derivatives were synthesized, showing promise in differentiating and proliferating HL-60 cells and exhibiting selective antiproliferatory activities. This research indicates potential therapeutic applications in cancer treatment by targeting specific cellular mechanisms (郭瓊文, 2006).

Antiplatelet Activity

Further research on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives revealed their significant antiplatelet activity, particularly against protease-activated receptor 4 (PAR4). This study not only identifies critical functional groups for anti-PAR4 activity but also provides a foundation for developing novel antiplatelet drug candidates (Chen et al., 2008).

Marine-Derived Fungal Compounds

Exploration of marine-derived fungi yielded new benzoate and phenylacetate derivatives with potential biomedical applications. Specifically, compounds isolated from Engyodontium album showed inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, highlighting their potential as leads for developing new antimicrobial agents (Wang et al., 2017).

Propriétés

IUPAC Name |

ethyl 3-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-4-3-5-13(10-12)17-14(18)11-6-8-16-9-7-11/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUGIQYFHNNYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(pyridin-4-ylcarbonyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)